5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole
Description
Chemical Structure and Properties 5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole (CAS: 1872807-69-6) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a cyclobutylmethyl group bearing a bromomethyl moiety. Its molecular formula is C₈H₁₁BrN₂S, with a molecular weight of 247.15 g/mol (calculated by substituting chlorine with bromine in the analogous compound from ).
The compound’s reactivity and stability are influenced by the strained cyclobutyl ring and the electron-withdrawing thiadiazole group, which may confer unique binding properties in medicinal or materials chemistry .
Properties
Molecular Formula |
C8H11BrN2S |
|---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
5-[[1-(bromomethyl)cyclobutyl]methyl]thiadiazole |
InChI |
InChI=1S/C8H11BrN2S/c9-6-8(2-1-3-8)4-7-5-10-11-12-7/h5H,1-4,6H2 |
InChI Key |
NHQGIJFCZCJUOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CN=NS2)CBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole typically involves the reaction of cyclobutylmethyl bromide with thiadiazole derivatives under controlled conditions. One common method includes the use of a nitrogen-transfer reagent, such as 5-methyl-1,3,4-thiadiazole-2-amine, in the presence of a base like potassium hydroxide (KOH) at room temperature . This reaction is carried out under normal atmospheric conditions and yields the desired product with high efficiency .
Chemical Reactions Analysis
Key Chemical Reactions
This compound participates in diverse chemical transformations, primarily due to its bromomethyl group and aromatic thiadiazole ring.
Nucleophilic Substitution Reactions
The bromomethyl group (-CH₂Br) undergoes nucleophilic substitution (SN2) with strong nucleophiles (e.g., amines, alcohols, or thiols). This reaction replaces the bromine atom with a new functional group, enabling the synthesis of derivatives with altered biological activity.
Example Reaction Pathway :
Conditions: Polar aprotic solvents (e.g., DMF), inert atmosphere.
Cycloaddition Reactions
The thiadiazole ring can participate in cycloaddition reactions (e.g., Diels-Alder or [4+2] reactions) under thermal or catalytic conditions. These reactions expand the compound’s utility in organic synthesis and materials science.
Electrophilic Aromatic Substitution
The thiadiazole ring’s electron-deficient nature allows electrophilic substitution at specific positions. This reactivity is exploited for functionalization, such as introducing directing groups or bioactive substituents.
Hurd-Mori Reaction
A key method involves the cyclization of intermediates (e.g., hydrazides or thioamides) using reagents like thionyl chloride (SOCl₂) to form the thiadiazole ring .
Example :
Conditions: Microwave irradiation, inert atmosphere .
Nucleophilic Substitution
The bromomethyl group enables straightforward functionalization. For instance, reaction with ammonia or alcohols replaces Br with NH₂ or OR groups.
Medicinal Chemistry
-
Antimicrobial Agents : Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. The bromomethyl group’s reactivity allows tailored modifications to enhance potency .
-
Anticancer Research : Structural analogs of this compound have shown cytotoxic effects against cancer cell lines (e.g., HEK293T, MDA-MB-231) .
Materials Science
The thiadiazole scaffold’s electronic properties make it suitable for applications in organic electronics and sensor development.
Comparison of Reaction Types
| Reaction Type | Key Features | Applications |
|---|---|---|
| Nucleophilic Substitution | Replaces Br with nucleophiles (e.g., NH₂, OH) | Synthesis of bioactive derivatives |
| Cycloaddition | Forms complex ring systems (e.g., Diels-Alder) | Organic synthesis, materials chemistry |
| Electrophilic Substitution | Functionalizes thiadiazole ring | Designing targeted therapeutic agents |
Research Findings and Trends
-
Bioactivity : Structural modifications (e.g., fluorine substituents) significantly enhance binding affinity to biological targets, as shown in molecular docking studies .
-
Synthetic Efficiency : Microwave-assisted methods reduce reaction times while maintaining purity .
-
Derivative Development : Analog compounds, such as 5-(4-fluorophenyl)-1,3,4-thiadiazole, demonstrate improved anticancer activity (IC₅₀ values in low µM range) .
Scientific Research Applications
5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules with potential antimicrobial and herbicidal activities.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Chemical Biology: It serves as a building block for the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of 5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. The bromomethyl group allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or pathways. detailed studies on its exact mechanism of action are limited .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromine vs. Chlorine
The chloromethyl analog (CAS: 1855726-35-0, C₈H₁₁ClN₂S) shares the same cyclobutyl-thiadiazole scaffold but replaces bromine with chlorine. Key differences include:
- Reactivity : Bromine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in nucleophilic substitutions compared to chlorine.
- Molecular Weight : The bromine analog is heavier (247.15 vs. 202.70 g/mol), impacting solubility and diffusion rates in biological systems.
- Synthetic Utility : Brominated compounds are often preferred in Suzuki-Miyaura couplings due to stronger C–Br bond activation .
Cycloalkyl Variations: Cyclobutyl vs. Cyclopropyl
The cyclopropyl derivative (CAS: 1849241-89-9, C₇H₉BrN₂S) replaces the cyclobutyl ring with a smaller cyclopropane. Differences include:
- Ring Strain : Cyclopropane’s higher angle strain increases reactivity, while cyclobutane’s moderate strain balances stability and reactivity.
Thiadiazole Isomerism: 1,2,3- vs. 1,3,4-Thiadiazole
The 1,3,4-thiadiazole isomer (e.g., 5-(1-adamantyl)-1,3,4-thiadiazole) differs in heteroatom arrangement:
- Electronic Properties : 1,2,3-Thiadiazoles exhibit distinct resonance stabilization due to adjacent nitrogen atoms, whereas 1,3,4-thiadiazoles have sulfur and nitrogen spaced differently, altering dipole moments.
- Spectroscopic Signatures : In NMR, 1,2,3-thiadiazoles show proton signals near 8.25 ppm for =CH– groups, while 1,3,4-thiadiazoles shift upfield to 8.87 ppm due to electron-withdrawing effects .
Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Thiadiazole Isomer |
|---|---|---|---|---|---|
| 5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole | 1872807-69-6 | C₈H₁₁BrN₂S | 247.15 | Bromomethyl-cyclobutyl | 1,2,3-thiadiazole |
| 5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole | 1855726-35-0 | C₈H₁₁ClN₂S | 202.70 | Chloromethyl-cyclobutyl | 1,2,3-thiadiazole |
| 5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole | 1849241-89-9 | C₇H₉BrN₂S | 233.13 | Bromomethyl-cyclopropyl | 1,2,3-thiadiazole |
| 5-(1-Adamantyl)-1,3,4-thiadiazole | Not provided | C₁₂H₁₆N₂S | 220.33 | Adamantyl | 1,3,4-thiadiazole |
Biological Activity
5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring, which is known for its potential in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the bromomethyl group enhances its reactivity, allowing for interactions with biological targets that can lead to significant therapeutic effects.
Key Properties
- Molecular Weight : 247.16 g/mol
- CAS Number : 1872807-69-6
- Purity : Typically around 95% for research applications.
Antimicrobial Activity
Research indicates that thiadiazole derivatives, including 5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole, exhibit significant antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways. Studies have shown that modifications to the thiadiazole ring can enhance antibacterial efficacy against various strains of bacteria.
Anticancer Properties
The anticancer potential of this compound has been extensively studied. Structure-activity relationship (SAR) studies suggest that the bromomethyl group facilitates covalent interactions with nucleophilic sites on target proteins involved in cancer progression. For instance:
- Cytotoxicity : In vitro assays demonstrate cytotoxic effects against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity.
- Mechanism of Action : Docking studies reveal that 5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole may bind to key proteins involved in cell cycle regulation and apoptosis.
Anti-inflammatory Effects
Emerging research has also highlighted the anti-inflammatory properties of this compound. In vivo studies show that it can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a bromomethyl substituent showed enhanced activity compared to their non-brominated counterparts.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Control | None | - |
| Thiadiazole A | Moderate | 32 |
| 5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole | High | 8 |
Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound using MCF-7 breast cancer cells. The findings demonstrated a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 25 |
Q & A
Q. What are the established synthetic routes for preparing 5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole, and how do reaction conditions influence yields?
Methodological Answer: Synthesis typically involves bromination or cyclization strategies. For example:
- Bromination of precursor thiadiazoles using reagents like N-bromosuccinimide (NBS) in anhydrous solvents (e.g., CCl₄) under reflux, achieving moderate yields (30–50%) .
- Multistep synthesis starting with cyclization of thiosemicarbazides with carboxylic acids to form thiadiazole cores, followed by bromomethylcyclobutyl substitution via alkylation (e.g., using 1-(bromomethyl)cyclobutane derivatives in DMF with K₂CO₃) .
Key Variables:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
- Catalysts : Bases like NaH or K₂CO₃ improve alkylation yields .
Q. Table 1: Comparative Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Direct bromination | NBS, CCl₄, reflux | 32–45 | |
| Multistep alkylation | 1-(Bromomethyl)cyclobutane, DMF | 25–40 |
Q. How can spectroscopic techniques elucidate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.5–4.5 ppm indicate cyclobutyl-CH₂-Br and thiadiazole-CH₂ protons. Adjacent heteroatoms (S, N) deshield protons, causing downfield shifts .
- ¹³C NMR : Cyclobutyl carbons appear at 25–35 ppm; thiadiazole carbons resonate at 140–160 ppm .
- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and C-S (650–750 cm⁻¹) confirm functional groups .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S, Br percentages to verify purity .
Q. What stability considerations are critical for handling this compound in experimental settings?
Methodological Answer:
- Light Sensitivity : Bromine substituents increase susceptibility to photodegradation. Store in amber vials under inert gas (N₂/Ar) .
- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during solvent removal .
- Hydrolytic Sensitivity : Susceptible to nucleophilic attack (e.g., by H₂O). Use anhydrous conditions for reactions .
Advanced Research Questions
Q. How can researchers address challenges in regioselective synthesis, particularly avoiding isomer formation?
Methodological Answer: Regioselectivity is influenced by:
- Directing Groups : Electron-donating groups on the thiadiazole ring guide bromomethylcyclobutyl substitution to specific positions .
- Catalytic Control : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can selectively functionalize the thiadiazole core .
- Chromatographic Separation : Use silica gel columns or HPLC to isolate isomers (e.g., 1,2,3- vs. 1,3,4-thiadiazole derivatives) .
Example:
In , isomers of adamantyl-thiadiazoles were separated via silica gel chromatography, with distinct ¹H NMR shifts (δ 8.25 ppm for 1,2,3-thiadiazole vs. δ 8.87 ppm for 1,3,4-thiadiazole) .
Q. How should researchers design bioactivity studies to evaluate this compound’s potential?
Methodological Answer:
- Target Selection : Prioritize assays based on structural analogs (e.g., thiadiazoles with known antimicrobial/antiviral activity) .
- Dose-Response Analysis : Test across a concentration range (1–100 µM) to determine IC₅₀/EC₅₀ values .
- Control Compounds : Include reference drugs (e.g., ampicillin for antimicrobial studies) and inert analogs to isolate substituent effects .
Q. Table 2: Example Bioactivity Data (Thiadiazole Derivatives)
| Compound Class | Bioactivity (IC₅₀, µM) | Target Organism | Reference |
|---|---|---|---|
| 5-Aryl-1,2,3-thiadiazole | 12.3 ± 1.2 | Staphylococcus aureus | |
| Bromophenyl-thiadiazole | 8.9 ± 0.8 | HIV-1 protease |
Q. How can computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., viral proteases). Focus on bromine’s role in halogen bonding .
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity to guide structural optimization .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Example:
In , docking studies revealed that bromine substituents enhanced binding to enzyme active sites via hydrophobic interactions .
Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Reproducibility Checks : Replicate protocols with strict control of variables (e.g., solvent purity, reaction temperature) .
- Meta-Analysis : Compare datasets across studies to identify outliers or trends (e.g., higher yields in anhydrous vs. aqueous conditions) .
- Advanced Characterization : Use LC-MS or X-ray crystallography to confirm compound identity and rule out impurities .
Case Study:
In , conflicting antimicrobial data were resolved by standardizing bacterial strains and culture conditions .
Q. What mechanistic insights explain the reactivity of the bromomethylcyclobutyl group?
Methodological Answer:
- Electrophilic Reactivity : The electron-withdrawing thiadiazole ring enhances the electrophilicity of the bromomethyl group, facilitating SN2 reactions .
- Steric Effects : The cyclobutyl ring imposes steric hindrance, limiting nucleophilic attack to less crowded positions .
- Thermodynamic Studies : DSC/TGA analyses reveal decomposition pathways, guiding safe handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
